Didesmethyl Almotriptan
Description
Contextualization within the Triptan Class of 5-Hydroxytryptamine Receptor Agonists
The parent compound, Almotriptan (B1666892), belongs to the triptan class of drugs, which are selective agonists for serotonin (B10506) 5-HT1B and 5-HT1D receptors. wikipedia.orgdrugbank.com These receptors are located on intracranial blood vessels and nerve endings in the brain. wikipedia.org The therapeutic action of triptans in migraine relief is attributed to their ability to induce vasoconstriction of these dilated blood vessels and inhibit the release of pro-inflammatory neuropeptides. msnlabs.commedscape.com Almotriptan itself binds with high affinity to 5-HT1D, 5-HT1B, and 5-HT1F receptors. wikidoc.orgdrugs.com Triptans, including Almotriptan, have largely replaced older ergotamine-based medications for migraine treatment. wikipedia.org
Significance as a Metabolite and Related Compound of Almotriptan
Didesmethyl Almotriptan is a known metabolite of Almotriptan. scbt.combiosave.com The metabolism of Almotriptan in humans occurs through two primary pathways: monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450-mediated oxidation. msnlabs.comwikidoc.org Specifically, MAO-A is responsible for forming the indoleacetic acid metabolite, while CYP3A4 and CYP2D6 catalyze the hydroxylation of the pyrrolidine (B122466) ring. msnlabs.comnih.gov Almotriptan is also subject to N-demethylation at the dimethylaminoethyl group, a reaction carried out by several cytochrome P450 enzymes. nih.gov It is through this N-demethylation process that this compound is formed. While the major metabolites of Almotriptan, the gamma-aminobutyric acid and indole (B1671886) acetic acid derivatives, are considered inactive, the specific activity of this compound is a subject of ongoing research. msnlabs.comwikidoc.orgnih.gov
The metabolic breakdown of Almotriptan is a key factor in its pharmacokinetic profile. Approximately 75% of an oral dose of Almotriptan is eliminated through renal excretion, with about 40% of that being the unchanged drug. msnlabs.comnih.gov The remaining portion is metabolized into various compounds, including this compound.
Research Trajectory and Gaps in Current Knowledge
Research on Almotriptan and its metabolites has primarily focused on its efficacy, pharmacokinetics, and metabolism in relation to its clinical use. nih.govtandfonline.comresearchgate.net Studies have identified the major metabolic pathways and the enzymes involved, confirming the roles of MAO-A, CYP3A4, and CYP2D6. nih.gov The synthesis of Almotriptan and its related compounds, including impurities and metabolites like this compound, has also been a subject of chemical research. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458497 | |
| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181178-24-5 | |
| Record name | Didesmethyl almotriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181178245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDESMETHYL ALMOTRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLA8PUR9UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Structure and Characterization of Didesmethyl Almotriptan
Elucidation of Molecular Structure
The molecular formula for Didesmethyl Almotriptan (B1666892) is C15H21N3O2S. lgcstandards.com
Spectroscopic Techniques for Structural Confirmation
While specific spectroscopic data for Didesmethyl Almotriptan is not extensively detailed in publicly available literature, its structure is confirmed through analytical methods used to identify metabolites of Almotriptan. Techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) are employed to detect and identify Almotriptan and its metabolites in biological samples. researchgate.netnih.gov In such analyses, the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is a key identifier. For comparison, Almotriptan's protonated molecule is detected at an m/z of 336.1. researchgate.net The structural elucidation of its metabolites, including the didesmethyl derivative, relies on the fragmentation patterns observed in MS/MS analysis.
Spectrophotometric methods have also been developed for the determination of Almotriptan, which could potentially be adapted for its metabolites. rjptonline.orgtsijournals.comitmedicalteam.pl
Definitive Chemical Nomenclature (IUPAC)
The IUPAC name for this compound is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine. clearsynth.com It is also known by other synonyms such as 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine and is listed as Almotriptan Related Compound B by the USP. ncats.iousp.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine clearsynth.com |
| CAS Number | 181178-24-5 clearsynth.com |
| Molecular Formula | C15H21N3O2S lgcstandards.com |
| Molecular Weight | 307.41 g/mol lgcstandards.comnih.gov |
| Synonyms | 1-[[3-(2-Aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine, Almotriptan Related Compound B ncats.io |
Stereochemical Considerations
This compound is described as achiral, meaning it does not have a non-superimposable mirror image. ncats.ioncats.io This is a key feature as the parent compound, Almotriptan, is also achiral. The metabolic process of N-demethylation does not introduce any chiral centers into the molecule. ncats.ioncats.io
Relationship to Parent Compound Almotriptan
This compound is a direct metabolite of Almotriptan. nih.gov
Structural Analogies
This compound retains the core indole (B1671886) structure of the parent compound, Almotriptan, which is chemically known as N,N-dimethyl-2-{5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine. researchgate.net Both molecules feature a tryptamine (B22526) backbone, characterized by an indole ring substituted at the 3-position with an ethylamine (B1201723) side chain and a pyrrolidinylsulfonylmethyl group at the 5-position. drugbank.comnih.gov The key structural difference lies in the terminal amine of the ethyl side chain.
Sites of N-Demethylation
The formation of this compound occurs through the removal of both methyl groups from the dimethylaminoethyl side chain of Almotriptan. nih.gov This N-demethylation is a metabolic process primarily carried out by cytochrome P450 enzymes, specifically CYP3A4, with a minor contribution from CYP2D6. nih.govresearchgate.net This biotransformation is part of the broader metabolic pathway of Almotriptan, which also includes monoamine oxidase (MAO)-mediated oxidative deamination and hydroxylation of the pyrrolidine (B122466) ring. nih.govnih.gov The N-demethylation process can also lead to the formation of N-desmethyl Almotriptan, a related metabolite where only one methyl group is removed. ncats.io
Synthetic Routes and Impurity Synthesis of Didesmethyl Almotriptan
Chemical Synthesis Pathways
The synthesis of Didesmethyl Almotriptan (B1666892), chemically known as 1-[[3-(2-aminoethyl)-1H-indol-5-yl]methylsulfonyl]pyrrolidine, is primarily undertaken for its use as a reference standard in the quality control of Almotriptan. axios-research.com Its synthesis can be approached through laboratory-scale methods that often mirror the initial stages of Almotriptan production.
Laboratory-Scale Preparations
On a laboratory scale, the synthesis of Didesmethyl Almotriptan can be achieved by following a pathway similar to the Fischer indole (B1671886) synthesis used for Almotriptan itself, but by omitting the final N,N-dimethylation step. google.com A common route involves the reaction of a suitable phenylhydrazine (B124118) precursor with an aldehyde or ketone bearing the protected aminoethyl side chain.
One described pathway for a related structure involves a Fischer indole synthesis using a phenyl hydrazine (B178648) and 4-chloro-butyraldehyde diethyl acetal. This process yields the core structure of 1-[[3-(2-aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine, which is this compound. google.com The synthesis is typically performed in multi-gram quantities for use as an analytical standard. researchgate.net
Industrial Synthesis Considerations
From an industrial perspective, this compound is not a target molecule for large-scale production. Instead, its presence is a consideration in the industrial synthesis of Almotriptan. google.com The primary goal is to minimize its formation. However, if large quantities of the reference standard were required, scaling up the laboratory synthesis would present challenges common to many pharmaceutical processes, including:
Process Optimization: Ensuring high yield and purity while minimizing reaction times and the use of hazardous reagents.
Purification: Developing robust and scalable chromatographic or crystallization methods to isolate the compound to the high purity required for a reference standard.
Cost-Effectiveness: Balancing the cost of raw materials and the complexity of the synthesis against the need for the compound. iastate.edu
This compound as a Synthetic Intermediate
This compound serves as a direct precursor in certain synthetic routes to Almotriptan. A key transformation involves the N,N-dimethylation of the primary amine on the ethylamine (B1201723) side chain.
A patented process describes the treatment of 1-[[3-(2-aminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine (this compound) with an 18% formaldehyde (B43269) solution followed by reduction with sodium borohydride. google.com This reductive amination sequence efficiently converts the primary amine to the tertiary dimethylamine, yielding the final Almotriptan active pharmaceutical ingredient (API). google.com This highlights the compound's crucial role as a penultimate intermediate in this specific manufacturing pathway.
Table 1: Conversion of this compound to Almotriptan
| Step | Reagents | Transformation | Product |
|---|
Formation as a Process-Related Impurity in Almotriptan Synthesis
In the manufacturing of Almotriptan, this compound is recognized as a significant process-related impurity. htsbiopharma.com It is designated as "Almotriptan USP Related Compound B" by the United States Pharmacopeia (USP). htsbiopharma.comsciex.comchemicalbook.com Its formation typically results from an incomplete N,N-dimethylation reaction during the final synthetic step described previously.
Characterization of Impurity Profiles
The accurate detection and quantification of this compound are essential for ensuring the quality, safety, and efficacy of the final Almotriptan drug product. nih.gov Regulatory bodies require strict control over impurity levels. Various advanced analytical techniques are employed for this purpose.
Capillary Zone Electrophoresis (CZE) is a powerful and high-resolution technique used for separating Almotriptan from its related impurities, including this compound (Compound B) and N-Desmethyl Almotriptan (Compound C). sciex.comsynzeal.com The United States Pharmacopeia (USP) outlines a CZE method to ensure that the resolution between Almotriptan and these impurities is sufficient for accurate quantification. sciex.com High-Performance Liquid Chromatography (HPLC) is also a widely used and reliable method for impurity profiling in Almotriptan formulations.
Table 2: Analytical Methods for Impurity Characterization
| Technique | Details | Purpose | Reference |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Utilizes a phosphoric acid buffer (pH 3.0) and a fused silica (B1680970) capillary. | Provides high-resolution separation of Almotriptan from related compounds B and D. | sciex.com |
Control Strategies for Impurity Minimization
Minimizing the presence of this compound in the final API is a critical aspect of the manufacturing process. Control strategies are focused on two main areas: optimizing the synthesis and implementing effective purification methods.
Optimization of Reaction Conditions: To prevent the formation of this compound, the reductive amination step must be driven to completion. This can be achieved by carefully controlling stoichiometric ratios of reactants (e.g., formaldehyde and the reducing agent), reaction temperature, and reaction time. google.com
Purification Processes: After synthesis, purification techniques are employed to remove any remaining impurities. Column chromatography is a common laboratory method for purification. chemdad.com On an industrial scale, highly specific crystallization processes are often developed to selectively isolate the pure Almotriptan, leaving impurities like this compound in the mother liquor.
By implementing these control strategies, manufacturers can ensure that the level of this compound and other related substances in the final drug product complies with the stringent limits set by regulatory authorities like the FDA and EMA.
Table 3: List of Mentioned Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 1-[[3-(2-aminoethyl)-1H-indol-5-yl]methylsulfonyl]pyrrolidine; Almotriptan USP Related Compound B; Almotriptan Impurity 2 |
| Almotriptan | 1-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine |
| N-Desmethyl Almotriptan | Almotriptan EP Impurity A; Almotriptan USP Related Compound C |
| Almotriptan N-Oxide | Almotriptan EP Impurity E; Almotriptan USP Related Compound D |
| Formaldehyde | Methanal |
Metabolic Transformations of Almotriptan Yielding Didesmethyl Almotriptan
Enzymatic Pathways in Almotriptan (B1666892) Metabolism
The metabolism of almotriptan occurs principally through two major pathways: monoamine oxidase (MAO)-mediated oxidative deamination, which accounts for approximately 27% of the dose, and cytochrome P450-mediated oxidation, responsible for about 12% of the dose. fda.govwikidoc.orgmsnlabs.com A minor route involving flavin monooxygenase also contributes. fda.govwikidoc.orgmsnlabs.comnih.gov These enzymatic reactions lead to the formation of inactive metabolites. nih.govresearchgate.net
The N-demethylation of the dimethylaminoethyl group of almotriptan is a key metabolic step carried out by the Cytochrome P450 superfamily of enzymes. nih.gov This process involves the removal of methyl groups, leading to the formation of monodesmethyl almotriptan and subsequently didesmethyl almotriptan.
Several CYP isoforms have been identified as participants in the metabolism of almotriptan. The primary enzymes involved are CYP3A4 and CYP2D6. fda.govnih.govresearchgate.netwikipedia.org These enzymes are responsible for both the hydroxylation of the pyrrolidine (B122466) ring and the N-demethylation process. researchgate.net
CYP3A4: This is a major enzyme involved in almotriptan's metabolism. nih.govwikipedia.orgpharmaceutical-journal.com It contributes to the N-demethylation of the parent compound. researchgate.net Inhibition of CYP3A4 can lead to a modest reduction in almotriptan clearance. nih.gov
CYP2D6: This isoform also plays a role in the metabolic clearance of almotriptan. nih.govnih.govwikipedia.org However, its contribution to N-demethylation is considered minor compared to CYP3A4 and MAO-A pathways. researchgate.net Studies with fluoxetine (B1211875), a potent CYP2D6 inhibitor, showed no significant effect on almotriptan clearance, confirming the lesser role of this enzyme. msnlabs.comnih.gov
CYP1A2: While primarily known for metabolizing other triptans like zolmitriptan (B1197) and frovatriptan, CYP1A2 has a minor role in almotriptan metabolism. pharmaceutical-journal.comnih.gov Moclobemide (B1677376), an inhibitor of MAO-A, also inhibits CYP1A2, but its effect on almotriptan clearance is mainly attributed to MAO-A inhibition. nih.gov
CYP2C19: The involvement of CYP2C19 in almotriptan metabolism is not as prominent as the other isoforms. While it is a known metabolizer of various drugs, its specific contribution to almotriptan's N-demethylation is not considered significant. drugbank.comnih.gov Moclobemide, which inhibits CYP2C19, is primarily studied in the context of its MAO-A inhibition effect on almotriptan. nih.gov
| CYP Isoform | Role in Almotriptan N-Demethylation | Supporting Evidence |
|---|---|---|
| CYP3A4 | Major contributor to N-demethylation and hydroxylation. researchgate.net | Inhibition studies with ketoconazole (B1673606) and verapamil (B1683045) show reduced almotriptan clearance. nih.govpharmaceutical-journal.com |
| CYP2D6 | Minor contributor to metabolism. researchgate.net | Inhibition with fluoxetine had no significant effect on almotriptan clearance. msnlabs.comnih.gov |
| CYP1A2 | Plays a minor role. nih.gov | Primarily involved with other triptans; its impact on almotriptan is minimal. pharmaceutical-journal.com |
| CYP2C19 | Not a significant contributor. drugbank.comnih.gov | Not identified as a key enzyme in major metabolic pathways of almotriptan. nih.gov |
The formation of this compound from almotriptan is understood to occur through a sequential two-step demethylation process. In the first step, a CYP enzyme, primarily CYP3A4, removes one methyl group from the N,N-dimethylaminoethyl side chain to form the intermediate metabolite, monodesmethyl almotriptan. In the second step, another demethylation reaction, likely catalyzed by the same or other CYP isoforms, removes the second methyl group to yield this compound. This type of sequential N-demethylation is a known metabolic pathway for compounds containing a dimethylamino group. dntb.gov.uascispace.com For the related triptan, sumatriptan (B127528), CYP1A2 and CYP2D6 have been shown to convert the N-desmethyl metabolite into the N,N-didesmethyl form. researchgate.net
A separate and major metabolic pathway for almotriptan involves oxidative deamination catalyzed by Monoamine Oxidase (MAO), specifically the MAO-A isoform. fda.govwikidoc.orgmsnlabs.comnih.gov This pathway is responsible for approximately 27% of the metabolic clearance of an administered dose and leads to the formation of an indoleacetic acid metabolite. fda.govwikidoc.orgmsnlabs.com This route is the predominant single metabolic pathway for almotriptan. nih.govresearchgate.net
MAO-A acts on the side chain of almotriptan to catalyze its oxidative deamination. researchgate.nethpra.ie Studies on the related compound sumatriptan have shown that its N-demethylated and N,N-didemethylated derivatives are actually better substrates for MAO-A than the parent drug itself. researchgate.net This suggests that this compound, once formed via the CYP450 pathway, could also be a substrate for MAO-A. This would lead to its further conversion into an aldehyde intermediate, which is then oxidized to the corresponding indoleacetic acid derivative. The enzyme MAO-A is encoded by a gene on the X-chromosome and is crucial for the metabolism of various biogenic amines. nih.gov
The two primary metabolic routes for almotriptan are distinct enzymatic processes with different outcomes.
N-Demethylation: This is a Phase I reaction catalyzed by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6). researchgate.net It involves the stepwise removal of methyl groups from the terminal nitrogen atom of the side chain, yielding monodesmethyl and this compound.
Oxidative Deamination: This is a different Phase I reaction catalyzed by Monoamine Oxidase A (MAO-A). nih.gov It involves the oxidation of the carbon-nitrogen bond of the ethylamine (B1201723) side chain, leading to the removal of the entire amino group and its replacement with a carboxylic acid group, forming the indoleacetic acid metabolite. wikidoc.orgmsnlabs.comhpra.ie
Therefore, the CYP-mediated pathway modifies the substitution on the nitrogen atom, while the MAO-A pathway fundamentally alters the side chain itself.
| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Mechanism |
|---|---|---|---|
| N-Demethylation | CYP3A4, CYP2D6 fda.govwikipedia.org | Monodesmethyl Almotriptan, this compound | Stepwise removal of methyl groups from the dimethylaminoethyl group. nih.gov |
| Oxidative Deamination | MAO-A nih.govresearchgate.net | Indoleacetic acid metabolite wikidoc.orgmsnlabs.com | Oxidation of the amine side chain to a carboxylic acid. hpra.ie |
Monoamine Oxidase (MAO) Role in Oxidative Deamination
MAO-A Activity with Didesmethyl Derivatives
In Vitro Metabolic Studies
In vitro studies have been instrumental in elucidating the specific enzymes and pathways involved in almotriptan metabolism.
To pinpoint the precise enzymes responsible for almotriptan's breakdown, researchers have utilized human liver subcellular fractions and cDNA-expressed human enzymes. nih.gov These studies confirmed that N-demethylation of the dimethylaminoethyl group is carried out by five different cytochrome P450 isoenzymes. nih.gov Furthermore, the use of recombinant human MAO-A has been crucial in confirming its role in the oxidative deamination of almotriptan to its indole (B1671886) acetic acid and indole ethyl alcohol derivatives. nih.gov Investigations using recombinant human MAO-A and MAO-B have further detailed the inhibitory potential of various compounds on these enzymes, providing a comparative basis for understanding their interaction with substrates like almotriptan. ljmu.ac.uk
The major metabolic pathways of almotriptan are mediated by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. fda.govmsnlabs.comwikipedia.org MAO-A is responsible for oxidative deamination, which accounts for approximately 27% of an administered dose, leading to the formation of the indoleacetic acid metabolite. fda.govmsnlabs.com CYP3A4 and CYP2D6 are involved in the oxidation of the pyrrolidine ring, which constitutes about 12% of the dose. fda.govmsnlabs.com
| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Resulting Metabolite(s) |
| Flavin Monooxygenase | FMO-3 | N-oxidation | N-oxide metabolite |
| Cytochrome P450 | CYP3A4, CYP2D6 | Hydroxylation of pyrrolidine ring | Carbinolamine intermediate, subsequently γ-aminobutyric acid derivative |
| Cytochrome P450 | Five different CYPs | N-demethylation | Demethylated derivatives |
| Monoamine Oxidase | MAO-A | Oxidative deamination | Indoleacetic acid and indole ethyl alcohol derivatives |
Studies employing human liver microsomes and S9 fractions have demonstrated the metabolism of almotriptan through the 2-hydroxylation of the pyrrolidine group, a reaction catalyzed by CYP3A4 and CYP2D6. nih.gov This leads to an intermediate carbinolamine metabolite, which is then further oxidized by aldehyde dehydrogenase to form the open-ring gamma-aminobutyric acid metabolite. nih.gov In vitro studies with human hepatocytes have also been instrumental in confirming the role of deamination in the metabolism of related indolealkylamines. nih.gov
Use of Recombinant Enzymes (e.g., human CYP, MAO)
Preclinical In Vivo Metabolic Profiling
Preclinical studies in animal models are essential for understanding the disposition and metabolic fate of new chemical entities before human trials.
The disposition and metabolism of almotriptan have been investigated in rats, dogs, and monkeys. researchgate.netdntb.gov.ua In rats, the primary metabolite found in urine, feces, bile, and plasma was the gamma-aminobutyric acid metabolite, resulting from the oxidation of the pyrrolidine ring. researchgate.net This metabolite was also the main one identified in monkey urine. researchgate.net These animal models are frequently used in preclinical studies to predict pharmacokinetic parameters in humans. nih.gov Nuclear magnetic resonance (NMR) based metabolic profiling has been utilized in rat models to identify changes in metabolite levels in response to various stimuli. uq.edu.au
Significant differences in the metabolic profile of almotriptan have been observed across different animal species. researchgate.net While the gamma-aminobutyric acid metabolite was predominant in rats and monkeys, the metabolic profile in dogs was different. researchgate.net In dogs, the main metabolites were unchanged almotriptan, the indole acetic acid metabolite (from oxidative deamination), and the N-oxide metabolite. researchgate.net These species-specific differences highlight the importance of using multiple animal models in preclinical evaluations. researchgate.net It is recognized that pharmacokinetic parameters can vary drastically between different animal species. researchgate.net For instance, the oral bioavailability of almotriptan varies between 18.7% and 79.6% in some animal species, reflecting differing degrees of absorption and first-pass metabolism. researchgate.netresearchgate.net
| Species | Predominant Metabolite(s) | Metabolic Pathway |
| Rat | Gamma-aminobutyric acid derivative | Oxidation of the pyrrolidine ring |
| Monkey | Gamma-aminobutyric acid derivative | Oxidation of the pyrrolidine ring |
| Dog | Unchanged almotriptan, Indole acetic acid derivative, N-oxide metabolite | Oxidative deamination, N-oxidation |
Excretion Patterns of Metabolites
The elimination of Almotriptan and its metabolites from the body occurs predominantly through renal excretion. wikidoc.org Following administration, more than 75% of the dose is eliminated in the urine, with the remainder being excreted in the feces (approximately 13%). fda.govmpa.senih.gov A significant portion of the drug, about 40-50%, is excreted as unchanged Almotriptan in the urine, highlighting renal excretion as a primary clearance mechanism. researchgate.netnih.govresearchgate.net
The excretion process is relatively rapid, with over half of the administered dose being eliminated within the first six hours and the majority within one week. researchgate.netnih.gov The balance of the dose is eliminated as various inactive metabolites. researchgate.netnih.gov The main metabolites found in urine and feces are the indoleacetic acid derivative from MAO-A oxidation and the gamma-aminobutyric acid metabolite from CYP450-mediated oxidation. fda.govresearchgate.nettandfonline.com While specific quantitative data for this compound excretion is not extensively detailed in major clinical summaries, it is cleared along with other metabolites through these primary urinary and fecal routes.
The renal clearance of Almotriptan involves active tubular secretion, as its clearance rate surpasses the glomerular filtration rate. fda.govwikidoc.org This active process contributes to the efficient removal of the parent drug from circulation.
Below is a summary of the excretion of Almotriptan and its metabolites:
| Excretion Route | Percentage of Administered Dose | Notes |
|---|---|---|
| Urinary Excretion (Total) | ~75% | Includes both unchanged drug and metabolites. fda.govmpa.senih.gov |
| - Unchanged Almotriptan | ~40-50% | The predominant single mechanism of elimination. researchgate.netnih.gov |
| - Metabolites | ~25-35% | Primarily indoleacetic acid and gamma-aminobutyric acid derivatives. fda.govnih.gov |
| Fecal Excretion | ~13% | Includes both unchanged drug and metabolites. fda.govdrugbank.com |
Analytical Methodologies for Didesmethyl Almotriptan
Chromatographic Separation Techniques
Chromatographic methods are fundamental to separating Didesmethyl Almotriptan (B1666892) from its parent compound, Almotriptan, and other related substances, ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For the separation of Almotriptan and its impurities, including Didesmethyl Almotriptan, various reversed-phase HPLC (RP-HPLC) methods have been developed. These methods typically utilize a C18 column, which is effective for separating compounds of moderate polarity.
Several studies have optimized HPLC conditions for Almotriptan and its related compounds. For instance, one method employs a Thermo Scientific C18 column with a mobile phase consisting of methanol, water, and acetic acid in a 4:8:0.1 (v/v) ratio. nih.gov The isocratic elution is carried out at a flow rate of 1.0 mL/min, with UV detection at 227 nm. nih.gov Another approach uses a Phenomenex Gemini C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (80:20 v/v), also with UV detection at 227 nm. nih.gov While these methods are primarily validated for Almotriptan, the separation principles are applicable to its metabolites like this compound.
A stability-indicating HPLC method for Almotriptan used a C18 column with a mobile phase of phosphate buffer (pH 3), methanol, and acetonitrile (2:1:1 v/v) at a flow rate of 2 mL/min, with detection at 235 nm. nih.gov This method successfully separated the parent drug from its degradation products, which would include metabolites formed in vivo.
Table 1: Exemplary HPLC Methods for Compounds Related to this compound
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|
| Thermo Scientific C18 | Methanol:Water:Acetic Acid (4:8:0.1 v/v) | 1.0 | 227 | nih.gov |
| Phenomenex Gemini C18 | Potassium Dihydrogen Phosphate Buffer:Acetonitrile (80:20 v/v) | 1.5 | 227 | researchgate.net |
| Hypersil C18 | Phosphate Buffer (pH 3):Methanol:Acetonitrile (2:1:1 v/v) | 2.0 | 235 | nih.gov |
| Thermo Scientific C18 | Chloroform:Methanol:Acetic Acid (80:15:5 v/v) | 1.0 | 257 | sphinxsai.com |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for the quantification of pharmaceutical compounds. For Almotriptan and its impurities, an HPTLC method has been developed using aluminum plates precoated with silica (B1680970) gel 60 GF254. nih.gov The mobile phase consists of butanol, acetic acid, and water in a 3:1:1 (v/v) ratio, with densitometric scanning at 300 nm for quantification. nih.gov This method was validated for linearity, accuracy, precision, and robustness in the analysis of the parent drug and can be adapted for the detection of this compound. nih.gov The separation is based on the differential migration of the compounds, with Rf values distinguishing the parent drug from its degradation products and metabolites. nih.gov
Table 2: HPTLC Method for Almotriptan and Related Compounds
| Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Aluminum plates precoated with silica gel 60 GF254 | Butanol:Acetic Acid:Water (3:1:1 v/v) | Densitometric scanning at 300 nm | nih.gov |
The choice of mobile and stationary phases is critical for achieving optimal separation in liquid chromatography. longdom.org For polar compounds like this compound, reversed-phase chromatography with a C18 stationary phase is a common starting point. nih.govijrpc.com
Optimization of the mobile phase often involves adjusting the solvent strength, pH, and the use of additives. mdpi.com The solvent strength, typically a mixture of water and an organic solvent like acetonitrile or methanol, influences the retention time of the analytes. nih.govijrpc.com The pH of the mobile phase is particularly important for ionizable compounds, as it affects their charge state and, consequently, their interaction with the stationary phase. For basic compounds, working at a pH below their pKa can improve peak shape and retention.
Additives such as buffers (e.g., ammonium (B1175870) formate (B1220265), phosphate) are used to control the pH and ionic strength of the mobile phase, leading to more reproducible separations. mdpi.comnih.gov For complex mixtures, gradient elution, where the mobile phase composition is changed during the run, can provide better resolution of all components. nih.gov The selection of the stationary phase also offers another level of selectivity. While C18 is widely used, other phases can provide different interactions and may be beneficial for separating closely related compounds. sphinxsai.com
High-Performance Thin-Layer Chromatography (HPTLC)
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) coupled with liquid chromatography offers high sensitivity and selectivity, making it the gold standard for the quantification of drug metabolites in biological matrices.
LC-MS methods have been successfully applied to the analysis of Almotriptan and its metabolites. One study investigating the in vivo metabolites of Almotriptan in rat plasma, feces, and urine utilized a Lichrospher RP-18 column with a mobile phase of 20mM ammonium acetate (B1210297) (pH 3.5) and acetonitrile (60:40, v/v). nih.gov This method allowed for the detection of two key metabolites. nih.gov Another LC-MS method for quantifying Almotriptan in rat brain and blood dialysates used a Xbridge column with a rapid gradient elution program involving 10mM ammonium formate (pH 3) and acetonitrile. nih.gov
For highly sensitive and specific quantification, LC-ESI-MS/MS is the preferred technique. This method involves the ionization of the analyte in an electrospray source followed by tandem mass spectrometry, which provides structural information and reduces background interference.
A highly sensitive LC-ESI-MS/MS method was developed to investigate the in vivo metabolites of Almotriptan. nih.gov Detection was performed using positive ion electrospray ionization, with target ions at m/z 336 [M+H]⁺ for Almotriptan and m/z 368 and m/z 282 [M+H]⁺ for its two metabolites. nih.gov this compound, resulting from the removal of two methyl groups from the dimethylaminoethyl side chain of Almotriptan, would have a distinct mass-to-charge ratio that can be specifically monitored.
The optimization of MS/MS parameters is crucial for achieving high sensitivity. This includes tuning the ion source parameters (e.g., source temperature, gas flows, and ion spray voltage) and collision energy to achieve optimal fragmentation of the precursor ion into product ions. nih.gov In a validated LC-MS/MS method for Almotriptan in human plasma, the protonated adducts at m/z 336.1→201.1 were monitored in multiple reaction monitoring (MRM) positive mode. nih.govmdpi.com A similar approach would be applied for this compound, selecting the appropriate precursor and product ion transitions.
Table 3: LC-ESI-MS/MS Parameters for Almotriptan and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Almotriptan | 336 [M+H]⁺ | - | Positive ESI | nih.gov |
| Metabolite 1 | 368 [M+H]⁺ | - | Positive ESI | nih.gov |
| Metabolite 2 | 282 [M+H]⁺ | - | Positive ESI | nih.gov |
| Almotriptan | 336.1 | 201.1 | Positive ESI (MRM) | nih.gov |
Application in Complex Biological Matrices (e.g., plasma, urine, feces)
The accurate quantification of this compound, a metabolite of Almotriptan, in complex biological matrices is crucial for pharmacokinetic and metabolic studies. Various analytical methods have been developed and validated for its determination in plasma, urine, and feces.
Plasma: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the determination of this compound in human plasma. nih.govresearchgate.netmdpi.com These methods offer high sensitivity and selectivity, allowing for the quantification of low concentrations of the metabolite. For instance, a validated LC-MS/MS method for Almotriptan and its metabolites in human plasma demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL. researchgate.netmdpi.com Sample preparation typically involves liquid-liquid extraction to isolate the analyte from plasma components. nih.govresearchgate.netmdpi.com
Feces: Analysis of this compound in feces is important for a complete understanding of the drug's excretion pathways. nih.govdrugbank.com LC-MS/MS methods have been developed for the analysis of various drugs and their metabolites in fecal samples. mdpi.com These methods often require extensive sample preparation, such as extraction and filtration, to remove interfering substances. mdpi.com About 12% of an administered Almotriptan dose is excreted in the feces. nih.gov
Spectroscopic Analysis Methods
Spectroscopic methods, including UV-Visible Spectrophotometry and Spectrofluorimetry, offer alternative approaches for the analysis of this compound, often in simpler matrices or for preliminary assessments.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be utilized for the determination of triptans and their metabolites. For related compounds like Naratriptan, a UV-spectrophotometric method has been developed with a maximum absorbance measured at 281 nm. alliedacademies.org Similarly, for Zolmitriptan (B1197) and Sumatriptan (B127528), UV-visible spectrophotometric methods have been established with absorbance maxima at 226 nm and 282 nm, respectively. eijppr.comresearchgate.net These methods are often simple, cost-effective, and can be used for bulk drug analysis and pharmaceutical formulations. alliedacademies.orgeijppr.com The linearity of these methods is typically established over a specific concentration range. For example, a method for Naratriptan was linear in the range of 2-10 μg/ml. alliedacademies.org
Spectrofluorimetry
Spectrofluorimetry provides a highly sensitive method for the determination of certain triptans. For Almotriptan, a spectrofluorimetric method has been developed based on its native fluorescence in an acidic aqueous solution, with measurement at an emission wavelength of 360 nm after excitation at 270 nm. researchgate.net This method demonstrated linearity over a concentration range of 0.1-1.2 μg/mL with a lower detection limit of 0.03 μg/mL. researchgate.net Another spectrofluorimetric method for Almotriptan and other triptans involved a quenching reaction with Eosin Y, with fluorescence measured at an emission wavelength of 542.8 nm after excitation at 301.3 nm. walshmedicalmedia.comresearchgate.net This method showed a linear range of 0.07-1.0 µg/mL for Almotriptan malate. walshmedicalmedia.comresearchgate.net
Method Validation Parameters (e.g., linearity, limits of detection/quantification, precision, accuracy)
The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. unodc.orgfda.govnih.gov Key validation parameters for methods analyzing this compound include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. fda.govnih.gov
| Parameter | Description | Example Findings for Related Triptan Analysis |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. elementlabsolutions.compharmout.net | A spectrofluorimetric method for Almotriptan showed linearity in the range of 0.1-1.2 μg/mL. researchgate.net An LC-MS/MS method for Almotriptan in plasma was linear from 0.5–150.0 ng/mL. researchgate.netmdpi.com |
| Limits of Detection (LOD) and Quantification (LOQ) | LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. elementlabsolutions.compharmout.net | For Almotriptan, a spectrofluorimetric method had an LOD of 0.03 μg/mL. researchgate.net An LC-MS/MS method for Almotriptan in plasma had an LOD of 0.2 pg/mL and an LOQ of 0.5 ng/mL. researchgate.netmdpi.com |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com | An LC-MS/MS method for Almotriptan in plasma showed within-run and between-run precision variations of 0.68 to 2.78% and 0.57 to 0.86%, respectively. nih.govresearchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. elementlabsolutions.com | For an LC-MS/MS method for Almotriptan in plasma, the within-run and between-run accuracy ranged from 98.94 to 102.64% and 99.43 to 101.44%, respectively. nih.govresearchgate.net |
These validation parameters are assessed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.goveuropa.eu
Quality Control and Reference Standard Applications
Quality control (QC) and the use of reference standards are integral to ensuring the accuracy and reliability of analytical data for this compound. americanpharmaceuticalreview.com
Reference Standards: A reference standard is a highly purified compound used as a basis for comparison in analytical tests. americanpharmaceuticalreview.comgmpsop.com For this compound, a certified reference material is essential for method development, validation, and routine QC sample analysis. lgcstandards.comaquigenbio.com These standards help to ensure the identity, strength, quality, and purity of the analyte being measured. synthinkchemicals.com They are obtained from recognized sources and come with a certificate of analysis. trilogylab.comedqm.eu
Pharmacological and Biochemical Characterization of Didesmethyl Almotriptan
In Vitro Receptor Binding Affinity Studies
The interaction of a compound with various receptors determines its pharmacological effect. The affinity of the parent compound, Almotriptan (B1666892), for serotonin (B10506) receptors is well-documented and provides a basis for understanding the potential activity of its metabolites.
Serotonin Receptor Subtype (5-HT) Interactions (e.g., 5-HT1B, 5-HT1D, 5-HT1F, 5-HT1A, 5-HT7)
Almotriptan is a selective serotonin receptor agonist with a high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes. wikidoc.orge-lactancia.orgnih.govfda.gov These receptors are implicated in the mechanism of migraine relief. scispace.comresearchgate.net Specifically, agonism at 5-HT1B receptors is thought to cause vasoconstriction of dilated cranial blood vessels, while activation of 5-HT1D receptors may inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings. fda.govscispace.compatsnap.com The parent compound demonstrates weak affinity for 5-HT1A and 5-HT7 receptors. wikidoc.orge-lactancia.orgfda.gov
Specific in vitro binding affinity data for Didesmethyl Almotriptan is not extensively available in the current literature. However, studies on the related triptan, sumatriptan (B127528), have shown that its N,N-didesmethyl metabolite retains activity. researchgate.net The structural change from a tertiary amine (Almotriptan) to a primary amine (this compound) would be expected to alter the compound's binding profile, potentially affecting its potency and selectivity for 5-HT receptor subtypes.
Table 1: In Vitro Serotonin Receptor Binding Affinity of Almotriptan This table presents data for the parent compound, Almotriptan, as specific data for this compound is not readily available.
| Receptor Subtype | Affinity of Almotriptan | Reference |
|---|---|---|
| 5-HT1B | High | wikidoc.orge-lactancia.orgnih.gov |
| 5-HT1D | High | wikidoc.orge-lactancia.orgnih.gov |
| 5-HT1F | High | wikidoc.orge-lactancia.orgnih.gov |
| 5-HT1A | Weak | wikidoc.orge-lactancia.orgfda.gov |
| 5-HT7 | Weak | wikidoc.orge-lactancia.orgfda.gov |
| 5-HT2 | No Significant Affinity | wikidoc.orgfda.gov |
| 5-HT3 | No Significant Affinity | wikidoc.orgfda.gov |
| 5-HT4 | No Significant Affinity | wikidoc.orgfda.gov |
Absence of Affinity for Other Neurotransmitter Receptors
Almotriptan shows a high degree of selectivity for specific serotonin receptors. fda.govfda.gov It has been demonstrated to have no significant pharmacological activity or affinity at a wide range of other receptor sites. wikidoc.orgfda.gov These include adrenergic (alpha or beta), dopamine (B1211576) (D1, D2), adenosine (B11128) (A1, A2), angiotensin (AT1, AT2), endothelin (ETA, ETB), and tachykinin (NK1, NK2, NK3) receptors. wikidoc.orge-lactancia.orgfda.gov This selectivity contributes to the pharmacological profile of the parent drug. While direct studies on this compound are lacking, it is plausible that it would retain a degree of this selectivity, although the primary amine structure could introduce unforeseen interactions.
Enzymatic Substrate and Inhibitor Profiling
The metabolism of Almotriptan involves several key enzyme systems. The transformation to this compound would be a result of these enzymatic processes.
Interaction with Cytochrome P450 Enzymes
Almotriptan is metabolized to a lesser extent by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. wikidoc.orgwikipedia.orgnih.gov This pathway accounts for approximately 12% of its metabolism and involves the oxidation of the pyrrolidine (B122466) ring. wikidoc.orgfda.gov While N-demethylation is a common reaction catalyzed by CYP enzymes, the primary characterized metabolites of Almotriptan via this pathway are hydroxylated derivatives. wikidoc.org However, studies on the related compound sumatriptan have shown that CYP enzymes, including CYP1A2, CYP2C19, and CYP2D6, can be involved in the formation of N-desmethyl and N,N-didesmethyl metabolites. researchgate.netresearchgate.net This suggests that a similar, perhaps minor, pathway could exist for the formation of this compound.
Substrate Potential for Monoamine Oxidases
The primary metabolic pathway for Almotriptan is oxidative deamination mediated by monoamine oxidase (MAO), particularly MAO-A. wikidoc.orgpatsnap.comwikipedia.orgnih.gov This route is responsible for metabolizing about 27% of an administered dose of Almotriptan, leading to the formation of an inactive indoleacetic acid metabolite. wikidoc.orgfda.gov For this compound, which is a primary amine, the interaction with MAO-A would be highly relevant. Research on sumatriptan metabolites has shown that the N-demethylated and N,N-didesmethylated derivatives are better substrates for MAO-A than the parent compound. researchgate.net This suggests that if this compound is formed, it would likely be a significant substrate for MAO-A, potentially being rapidly metabolized by this enzyme.
Table 2: Enzymes Involved in the Metabolism of Almotriptan This table outlines the enzymes responsible for metabolizing the parent compound, Almotriptan.
| Enzyme | Role in Almotriptan Metabolism | Metabolic Pathway | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Major | Oxidative deamination (~27% of dose) | wikidoc.orgfda.govwikipedia.org |
| Cytochrome P450 3A4 (CYP3A4) | Minor | Oxidation (~12% of dose, shared) | wikidoc.orgfda.govnih.gov |
| Cytochrome P450 2D6 (CYP2D6) | Minor | Oxidation (~12% of dose, shared) | wikidoc.orgfda.govnih.gov |
Structure-Activity Relationship (SAR) Implications
The chemical structure of a drug molecule dictates its interaction with biological targets. This compound differs from its parent compound, Almotriptan, by the absence of two methyl groups on the terminal nitrogen of the ethylamine (B1201723) side chain, resulting in a primary amine (-NH2) instead of a tertiary amine (-N(CH3)2). This seemingly small modification has significant implications for its pharmacological properties.
Receptor Affinity and Selectivity: The N,N-dimethylamino group of Almotriptan is a key feature for its interaction with 5-HT1B/1D receptors. Changing this to a primary amine would alter the basicity (pKa), steric bulk, and hydrogen bonding capacity of this functional group. This would almost certainly change its binding affinity and selectivity profile across different serotonin receptor subtypes. Whether this increases or decreases affinity for the target 5-HT1B/1D receptors, or increases off-target interactions, would require direct experimental validation.
Metabolic Stability: The conversion from a tertiary amine to a primary amine has profound metabolic consequences. As noted in studies with sumatriptan, primary amine metabolites can be more avid substrates for MAO-A. researchgate.net Therefore, this compound would be expected to be more susceptible to rapid deamination by MAO-A compared to Almotriptan. This would likely result in a shorter biological half-life for the metabolite.
Pharmacokinetics: The removal of two lipophilic methyl groups would increase the polarity of the molecule. This change could decrease its ability to cross the blood-brain barrier, potentially limiting its central nervous system effects compared to Almotriptan.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Almotriptan |
| Sumatriptan |
| N,N-didesmethyl sumatriptan |
Influence of N-Demethylation on Binding and Activity
The process of N-demethylation, which converts almotriptan to its N-desmethyl and subsequently to its Didesmethyl metabolites, can theoretically alter the compound's pharmacological properties. drugbank.com The dimethylamino group on the ethylamine side chain of almotriptan is a site for metabolism. researchgate.net
In the broader class of triptans, such as sumatriptan, N-demethylation has been studied. For sumatriptan, both its N-desmethyl and N,N-didesmethyl metabolites are substrates for monoamine oxidase A (MAO-A), the same enzyme involved in the metabolism of the parent drug. researchgate.net This suggests that the removal of methyl groups does not eliminate interaction with key metabolic enzymes, although it may alter the rate and affinity of such interactions. However, specific data quantifying the binding affinity and functional activity (agonist or antagonist properties) of this compound at 5-HT1B and 5-HT1D receptors is not available in the public domain. Such studies would be necessary to determine if the metabolite retains significant pharmacological activity compared to the parent compound.
Comparative Analysis with Almotriptan and other Triptans
A direct comparative analysis of this compound with almotriptan and other triptans is limited by the lack of specific data for the metabolite.
Almotriptan is characterized by its high affinity for 5-HT1B and 5-HT1D receptors. drugbank.comnih.gov It demonstrates potent vasoconstrictor effects on cranial arteries, such as the meningeal artery, which is believed to be a key mechanism for its anti-migraine efficacy. nih.govnih.govresearchgate.net Compared to sumatriptan, almotriptan exhibits superior potency in contracting the human meningeal artery and a lower contractile effect on coronary arteries, suggesting a more favorable selectivity profile. nih.govnih.gov
The table below summarizes key pharmacological data for Almotriptan and Sumatriptan, which would serve as a benchmark for any future analysis of this compound.
| Compound | Target Receptors | Key Vascular Effect |
| Almotriptan | 5-HT1B, 5-HT1D drugbank.comnih.gov | Potent constriction of human meningeal artery (EC50 of 30 nM) nih.govresearchgate.net |
| Sumatriptan | 5-HT1B, 5-HT1D nih.gov | Constriction of human meningeal artery; less potent than almotriptan nih.gov |
Without experimental data, the activity of this compound relative to these compounds remains speculative.
Investigation of Pharmacological Activity in Preclinical In Vitro Models
Preclinical in vitro models are crucial for characterizing the pharmacological activity of new compounds. While extensive data exists for almotriptan in these models, similar studies on this compound have not been published.
Assessment of Vascular Effects (e.g., meningeal artery, carotid arteriovenous anastomoses)
The constriction of dilated cranial blood vessels is a primary therapeutic mechanism of triptans. The human middle meningeal artery and carotid arteriovenous anastomoses (AVAs) are key tissues used to assess this activity. researchgate.neteur.nl
Meningeal Artery: Almotriptan is a potent vasoconstrictor of the isolated human meningeal artery, with an EC50 value of 30 nM. nih.gov This effect is more potent than that observed for sumatriptan. nih.gov This selective action on cranial vessels is considered critical for its therapeutic benefit while minimizing peripheral vascular effects. nih.gov
Carotid Arteriovenous Anastomoses (AVAs): In animal models, triptans, including sumatriptan and the experimental compound avitriptan, have been shown to selectively constrict carotid AVAs. nih.govcore.ac.uk This action is thought to divert blood flow and contribute to the alleviation of migraine. nih.gov Studies in anesthetized pigs show that acutely acting anti-migraine drugs potently vasoconstrict these shunts. eur.nl
There is no available data to indicate whether this compound retains the ability to constrict these specific vascular beds.
Impact on Neurogenic Inflammation Models
Neurogenic inflammation in the dura mater, characterized by plasma protein extravasation (PPE) and the release of pro-inflammatory neuropeptides like CGRP, is another key aspect of migraine pathophysiology. nih.govpreprints.org Triptans are believed to counteract this process.
Almotriptan's activation of 5-HT1B/1D receptors is hypothesized to reduce neurogenic inflammation, contributing to its efficacy. nih.govstatpearls.com This is achieved by inhibiting the release of vasoactive peptides from trigeminal nerve endings. preprints.org For instance, sumatriptan has been shown to block plasma protein extravasation in dural vessels following trigeminal ganglion stimulation. nih.gov
Whether this compound can inhibit processes in models of neurogenic inflammation is currently unknown.
Future Research Directions
Comprehensive Mechanistic Understanding of Didesmethyl Almotriptan (B1666892) Formation and Fate
The biotransformation of Almotriptan into its metabolites is a complex process primarily managed by two significant enzyme systems: monoamine oxidase (MAO), specifically MAO-A, and the cytochrome P450 (CYP) family of enzymes. wikidoc.orgmsnlabs.comdrugbank.com Almotriptan's metabolism proceeds via several routes, including MAO-A-mediated oxidative deamination, which accounts for roughly 27% of the dose, and CYP-mediated oxidation (CYP3A4 and CYP2D6), which handles about 12% of the dose. wikidoc.orgmsnlabs.com Didesmethyl Almotriptan is formed through N-demethylation, a reaction catalyzed by CYP enzymes.
A crucial area for future research is to achieve a more granular understanding of this formation process. This includes pinpointing the precise kinetics and contributions of each specific CYP isozyme in the N-demethylation of Almotriptan. Investigating the potential for sequential metabolism, where Almotriptan might first be acted upon by one enzyme before being modified by another, would provide a more complete picture. Furthermore, the subsequent metabolic fate of this compound itself is not fully characterized. Research should aim to identify if it undergoes further biotransformation into other, yet unknown, metabolites or if it is directly eliminated from the body. Elucidating these downstream pathways is essential for a total comprehension of Almotriptan's metabolic journey.
Potential for Undiscovered Biological Activities
Currently, the metabolites of Almotriptan, including this compound, are generally considered to be pharmacologically inactive. wikidoc.orgmsnlabs.com However, this assumption warrants rigorous future investigation. The parent drug, Almotriptan, exerts its therapeutic effect by acting as a high-affinity agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors. wikidoc.orgnih.gov This action leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, which are key events in alleviating migraine headaches. wikidoc.orgmsnlabs.com
Advanced Analytical Tool Development for Trace Level Detection
The study of drug metabolites necessitates sensitive and specific analytical methods for their detection in biological samples. Currently, methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for the analysis of Almotriptan and its metabolites in matrices such as human plasma. nih.govresearchgate.net These techniques offer the high selectivity required to distinguish the parent drug from its various metabolic products. researchgate.net
Future research should focus on pushing the boundaries of detection. Developing ultra-sensitive methods capable of quantifying trace levels of this compound is essential. This would enable more detailed pharmacokinetic studies, especially in scenarios where metabolite concentrations are very low. The creation and commercial availability of certified reference materials and stable isotope-labeled internal standards, such as this compound-d4, are vital for ensuring the accuracy and reliability of these advanced analytical methods. lgcstandards.compharmaffiliates.com Such tools are indispensable for method validation and for conducting precise pharmacokinetic and drug metabolism studies.
Role in Drug-Drug Interaction Studies
The metabolic pathways of Almotriptan, involving both MAO-A and CYP enzymes (CYP3A4 and CYP2D6), make it a candidate for drug-drug interactions. wikipedia.orgamazonaws.com Co-administration of drugs that inhibit or induce these enzymes can alter the metabolism of Almotriptan, thereby affecting the formation rates and concentrations of its metabolites, including this compound. For example, potent inhibitors of CYP3A4, such as ketoconazole (B1673606), have been shown to increase the systemic exposure of Almotriptan by approximately 60%. e-lactancia.org Similarly, the MAO-A inhibitor moclobemide (B1677376) can reduce Almotriptan clearance. nih.govnih.gov
A significant avenue for future research is to systematically evaluate how a wide range of enzyme inhibitors and inducers specifically affect the formation of this compound. Understanding these specific interactions is crucial, as altered metabolite levels could have unforeseen consequences, particularly if this compound is found to have any biological activity. These studies are essential for building a comprehensive drug-drug interaction profile for Almotriptan, which can help guide its safe and effective use in patients who may be taking multiple medications that share these metabolic pathways. drugbank.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Almotriptan |
| This compound-d4 |
| Ketoconazole |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and characterization of Didesmethyl Almotriptan to ensure high purity and reproducibility?
- Methodological Answer :
- Synthetic Routes : Use solvent systems such as DMSO or dimethylformamide (purged with inert gas) for stock solutions, with PBS (pH 7.2) for aqueous preparations .
- Purification : Employ column chromatography or recrystallization, followed by characterization via H/C NMR, mass spectrometry (MS), and HPLC to confirm purity (>95%) and structural integrity .
- Documentation : Report detailed experimental conditions (e.g., solvent ratios, reaction times) in the main manuscript or supplementary materials to enable replication .
Q. What in vitro assays are suitable for evaluating this compound’s receptor selectivity and binding affinity?
- Methodological Answer :
- Radioligand Binding Assays : Use human 5-HT and 5-HT receptors to determine IC values. Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate against reference agonists like sumatriptan .
- Functional Assays : Conduct isolated tissue studies (e.g., canine saphenous vein contraction) to assess efficacy (EC) and selectivity over off-target receptors (e.g., 5-HT) .
- Data Reporting : Tabulate results with confidence intervals and statistical significance (p<0.05) in alignment with pharmacological journal guidelines .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) and pharmacodynamic (PD) data across preclinical studies of this compound be reconciled?
- Methodological Answer :
- Meta-Analysis : Aggregate data from phase II/III trials (e.g., dose-dependent efficacy in migraine models) and preclinical PK studies (e.g., plasma half-life in cats) .
- Modeling : Apply compartmental PK/PD models to account for species-specific metabolic differences (e.g., cytochrome P450 activity) and inter-study variability in dosing regimens .
- Statistical Adjustments : Use multivariate regression to isolate confounding variables (e.g., body weight, administration route) .
Q. What experimental strategies address discrepancies in reported adverse event (AE) profiles between this compound and other triptans?
- Methodological Answer :
- Comparative Trials : Design double-blind, randomized studies with matched endpoints (e.g., pain relief at 2 hours, AE incidence) and standardized AE reporting criteria .
- Dose-Escalation Protocols : Test incremental doses (e.g., 2–25 mg) to identify thresholds for AE onset (e.g., dose-dependent incidence at 25 mg) .
- Mechanistic Studies : Investigate off-target receptor interactions (e.g., 5-HT or adrenergic receptors) using receptor binding panels .
Q. How can researchers evaluate the role of this compound’s metabolites in its therapeutic efficacy and toxicity?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify primary metabolites (e.g., N-oxide derivatives) in plasma and cerebrospinal fluid .
- In Vitro Activity Testing : Screen metabolites for 5-HT receptor binding and functional activity (e.g., vascular contraction assays) .
- Toxicokinetic Analysis : Correlate metabolite concentrations with histopathological findings in repeat-dose toxicity studies .
Data Presentation and Reproducibility Guidelines
Q. What are the best practices for presenting spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer :
- Crystallography : Report unit cell parameters, hydrogen bonding networks, and Hirshfeld surface analysis for acid salts (e.g., malate, oxalate) in supplementary materials .
- Spectral Data : Include raw NMR/MS files in repositories (e.g., Zenodo) and assign peaks using IUPAC nomenclature .
- Reproducibility : Validate synthetic protocols across independent labs and document batch-specific variations (e.g., solubility in PBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
